TASK-3 Activation Selectivity vs. Terbinafine
NPBA activates TASK-3 with an EC50 of 6.7 µM in whole-cell patch clamp recordings, demonstrating greater potency than the previously identified selective TASK-3 activator terbinafine [1]. In selectivity assays, NPBA at 10 µM shows no detectable activity against TASK-1, TREK-1, TRESK, or THIK-1, confirming high selectivity for TASK-3 within the K2P family .
| Evidence Dimension | TASK-3 activation potency (EC50) |
|---|---|
| Target Compound Data | 6.7 µM (NPBA) |
| Comparator Or Baseline | Terbinafine: pEC50 = 6.2 (equivalent to ~0.63 µM) in thallium flux assay; NPBA is a more potent activator [1] |
| Quantified Difference | NPBA is reported as a more potent activator than terbinafine [1] |
| Conditions | Whole-cell patch clamp (NPBA); thallium flux assay (terbinafine) |
Why This Matters
Higher activation potency reduces the compound concentration required to achieve maximal TASK-3 potentiation in cellular assays, minimizing off-target effects and improving experimental signal-to-noise ratios.
- [1] Tian F, Qiu Y, Lan X, Li M, Yang H, Gao Z. A small molecular compound selectively activates K2P channel TASK-3 by acting at two distant clusters of residues. Mol Pharmacol. 2019;96(1):26-35. View Source
